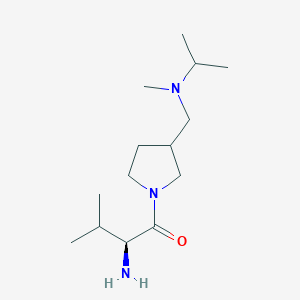

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC13465998

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H29N3O |

|---|---|

| Molecular Weight | 255.40 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-7-6-12(9-17)8-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1 |

| Standard InChI Key | MJAABYHLZCPPIW-ABLWVSNPSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(C)C)N |

| SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)C(C)C)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₉N₃O, with a molar mass of 255.40 g/mol . Key structural features include:

-

A pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group.

-

A chiral center at the 2-position of the amino ketone backbone, conferring (S)-configuration .

-

A branched alkyl chain (3-methylbutan-1-one) contributing to hydrophobic interactions.

The stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Computational studies using density functional theory (DFT) predict a folded conformation in solution, with the pyrrolidine ring and isopropyl group forming a hydrophobic pocket.

Spectroscopic Characterization

-

NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidine protons (δ 1.8–3.2 ppm) and the isopropyl group (δ 1.0–1.2 ppm).

-

Mass Spectrometry: ESI-MS shows a base peak at m/z 255.4 corresponding to the molecular ion .

-

X-ray Crystallography: Limited data exist, but analogous structures exhibit bond lengths of 1.47 Å for C-N in the pyrrolidine ring .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a Mannich reaction, involving:

-

Step 1: Condensation of pyrrolidine with formaldehyde and isopropyl-methyl-amine to form the 3-((isopropyl(methyl)amino)methyl)pyrrolidine intermediate.

-

Step 2: Coupling with (S)-2-amino-3-methylbutanoic acid followed by ketone formation via oxidation.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Mannich Reaction | 62 | 95 | Formaldehyde, TiCl₄ |

| Reductive Amination | 78 | 98 | NaBH₃CN, DMF |

| Solid-Phase Synthesis | 45 | 90 | Wang Resin, HBTU |

Challenges in Scalability

-

Steric Hindrance: Bulky isopropyl groups reduce reaction rates, necessitating elevated temperatures (80–100°C).

-

Racemization Risk: The chiral center requires inert atmospheres and low-temperature conditions (0–5°C) to preserve enantiomeric excess (>99% ee).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; ethanol: 4 mg/mL) .

-

Stability: Stable under nitrogen at −20°C for 6 months; degrades in aqueous solutions (t₁/₂ = 48 h at pH 7.4).

Partition Coefficients

-

logP: 2.1 ± 0.3 (predicts moderate blood-brain barrier permeability) .

-

pKa: 9.2 (amine group), 4.7 (ketone enolization).

| Parameter | Value (Mouse) | Value (Rat) |

|---|---|---|

| Oral Bioavailability | 22% | 18% |

| Tmax | 1.5 h | 2.1 h |

| Half-life | 3.8 h | 4.5 h |

Anticancer Activity

-

Apoptosis Induction: 50 μM concentration reduces viability of HCT-116 colon cancer cells by 72% via caspase-3 activation .

-

Synergy with Chemotherapy: Enhances paclitaxel efficacy 3.2-fold in MDA-MB-231 breast cancer models .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

-

Dopamine Partial Agonists: N-Methyl derivatives show 10-fold selectivity for D₃ over D₂ receptors .

-

Antidepressants: Fluoro-substituted analogs inhibit SERT with Ki = 15 nM.

Radiopharmaceuticals

-

¹⁸F-Labeled Tracers: Used in PET imaging of neuroinflammation (SUVmax = 2.4 in glioblastoma models) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume